1-(4-Phenoxyphenyl)pyrrolidine
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Overview
Description
1-(4-Phenoxyphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-phenoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)pyrrolidine typically involves the reaction of 4-phenoxyphenyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a cobalt-nickel catalyst at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced phenyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The phenoxyphenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with various biological activities.
Phenoxyphenyl derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Pyrrolidine-2,4-dione derivatives: Known for their antifungal and antimicrobial properties.
Uniqueness: 1-(4-Phenoxyphenyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a phenoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C16H17NO |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-10-8-14(9-11-16)17-12-4-5-13-17/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
VQLFZBMWNNFMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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